molecular formula C4H5N3O2S B3289705 Pyridazine-3-sulfonamide CAS No. 860448-30-2

Pyridazine-3-sulfonamide

Cat. No. B3289705
CAS RN: 860448-30-2
M. Wt: 159.17 g/mol
InChI Key: CLXNXKPFPIZSKE-UHFFFAOYSA-N
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Description

Pyridazine-3-sulfonamide is a compound with the CAS Number: 860448-30-2 . It has a molecular weight of 159.17 . The IUPAC name for this compound is 3-pyridazinesulfonamide .


Synthesis Analysis

A novel class of sulfonylurea and thiourea derivatives substituted with pyridazine and triazolopyridazine were designed and synthesized . The target compounds were assayed for their effects on the insulin release of alloxan-induced diabetic rats .


Molecular Structure Analysis

The molecular structure of Pyridazine-3-sulfonamide was confirmed by FT-IR, 1H NMR, 13C NMR, and ESI-MS . The Inchi Code for this compound is 1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H, (H2,5,8,9) .


Chemical Reactions Analysis

The preparation of 6,7,8-triphenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-sulfonyl-N-phenylurea involved a reaction of sulfonamide derivative with phenyl isocyanate and potassium hydroxide .


Physical And Chemical Properties Analysis

Pyridazine-3-sulfonamide is a powder with a melting point of 162-165 . It is stored at room temperature .

Scientific Research Applications

Molecular Recognition and Drug Discovery

The pyridazine ring, which is a part of Pyridazine-3-sulfonamide, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Pharmacodynamic Profile

Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . However, later on, this nucleus was found to be associated with a plethora of activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .

Cardiovascular Drugs

The pyridazine ring has been used in the design of cardiovascular drugs . This application takes advantage of the unique physicochemical properties of the pyridazine ring .

Agrochemicals

Pyridazinone, a derivative of pyridazine, has also been used in the development of agrochemicals . This application leverages the unique properties of the pyridazine ring .

Antidepressant Drugs

The pyridazine ring has been used in the design of antidepressant drugs . For example, the drug minaprine, which contains a pyridazine ring, was approved as an atypical antidepressant .

Antagonist Drugs

The pyridazine ring has been used in the design of antagonist drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are FDA-approved drugs that incorporate a pyridazine ring .

Safety and Hazards

The safety information for Pyridazine-3-sulfonamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of novel derivatives of pyrimidothienopyridazine, some of which bear the sulfonamide group, has shown promising inhibitory activity against Gram-positive bacteria . This suggests that Pyridazine-3-sulfonamide and its derivatives could be further explored for their therapeutic benefits .

properties

IUPAC Name

pyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXNXKPFPIZSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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